1-Ethyl-5-nitro-1H-imidazole: Structural Architecture, Physicochemical Profiling, and Applications in Advanced Drug Design
1-Ethyl-5-nitro-1H-imidazole: Structural Architecture, Physicochemical Profiling, and Applications in Advanced Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of anti-infective agents and DNA minor-groove binders relies heavily on highly tunable heterocyclic scaffolds. 1-Ethyl-5-nitro-1H-imidazole (CAS: 54394-55-7) represents a critical structural building block in this domain. As a Senior Application Scientist, I frequently leverage this molecule not merely as an intermediate, but as a dynamic pharmacophore whose physicochemical properties—specifically its lipophilicity and reduction potential—can be precisely engineered to target anaerobic bacteria, protozoa, and specific genomic architectures.
This whitepaper provides an in-depth technical analysis of 1-Ethyl-5-nitro-1H-imidazole, detailing its structural causality, self-validating synthetic workflows, and its pivotal role in contemporary drug discovery.
Structural Architecture & Physicochemical Profiling
The therapeutic efficacy of nitroimidazole derivatives is intrinsically linked to their structural geometry. 1-Ethyl-5-nitro-1H-imidazole consists of an imidazole core substituted with an ethyl group at the N1 position and a nitro group at the C5 position.
The strategic placement of the ethyl group at N1 serves a dual purpose. First, it prevents tautomerization of the imidazole ring, locking the molecule into a single, predictable conformation. Second, compared to a standard methyl substitution, the ethyl extension significantly enhances the molecule's lipophilicity. This structural manipulability is highly desirable, as it allows researchers to tune the molecule's affinity for cellular receptors and optimize the physicochemical properties that govern transmembrane transport[1].
To facilitate comparative analysis in drug design, the quantitative physicochemical data of 1-Ethyl-5-nitro-1H-imidazole is summarized below:
| Physicochemical Property | Value / Descriptor | Causality in Drug Design |
| Chemical Name | 1-Ethyl-5-nitro-1H-imidazole | Standardized nomenclature for structural identification. |
| CAS Registry Number | 54394-55-7 | Unique identifier for regulatory and inventory tracking[2]. |
| Molecular Formula | C5H7N3O2 | Defines atomic composition and mass parameters. |
| Molecular Weight | 141.13 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Topological Polar Surface Area (TPSA) | ~ 63.6 Ų | Optimal for membrane permeability without compromising solubility. |
| Hydrogen Bond Donors | 0 | Lack of donors increases lipophilicity and BBB penetration potential. |
| Hydrogen Bond Acceptors | 3 | Facilitates targeted interactions with biological macromolecules. |
| Rotatable Bonds | 2 | Low conformational flexibility improves binding entropy. |
Mechanistic Causality in Biological Systems
1-Ethyl-5-nitro-1H-imidazole and its derivatives function as prodrugs. The C5-nitro group is the definitive pharmacophore responsible for its biological action. The causality behind its selective toxicity lies in the reduction potential of the nitro group.
In anaerobic pathogens, low-redox-potential electron transport proteins (such as ferredoxin or flavodoxin) transfer electrons to the nitro group. This one-electron reduction generates a highly reactive nitro radical anion. Because aerobic cells lack these specific low-potential transport systems and possess abundant oxygen to futilely cycle the radical back to the parent compound, the cytotoxicity is highly selective toward anaerobes and specific parasites[3]. The resulting reactive oxygen and nitrogen species (ROS/RNS) covalently bind to DNA, causing strand breakage and rapid pathogen apoptosis.
Fig 1: Bioreductive activation pathway of 5-nitroimidazoles leading to pathogen apoptosis.
Self-Validating Synthetic Workflows
Synthesizing 1-Ethyl-5-nitro-1H-imidazole requires precise control over regioselectivity. The starting material, 4(5)-nitroimidazole, exists as a tautomeric mixture. Alkylation inherently produces both the 1-ethyl-4-nitro and 1-ethyl-5-nitro isomers. As an application scientist, I mandate that every synthetic protocol be a self-validating system, incorporating In-Process Controls (IPCs) to guarantee causality between the experimental conditions and the final product purity.
Step-by-Step Methodology
Step 1: Reaction Setup & Deprotonation
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Action: Suspend 1.0 equivalent of 4(5)-nitroimidazole in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).
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Causality: K₂CO₃ deprotonates the acidic NH of the imidazole ring, generating an ambidentate nucleophile. Anhydrous conditions are critical to prevent the hydrolysis of the alkylating agent.
Step 2: N-Alkylation
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Action: Heat the suspension to 80°C. Dropwise, add 1.2 equivalents of ethyl iodide (or ethyl bromide) over 30 minutes.
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Causality: The Sₙ2 nucleophilic substitution yields a mixture of 1-ethyl-4-nitro and 1-ethyl-5-nitro regioisomers. The thermal energy overcomes the activation barrier for the sterically hindered 5-nitro position.
Step 3: In-Process Control (IPC) – Reaction Monitoring
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Action: Sample the reaction every 2 hours. Perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase, corroborated by LC-MS.
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Validation: The reaction is self-validated as complete when the LC-MS trace shows the total consumption of the 4(5)-nitroimidazole peak (m/z 112 [M-H]⁻) and the appearance of the alkylated mass (m/z 142 [M+H]⁺).
Step 4: Workup & Extraction
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Action: Quench the reaction mixture in ice-cold distilled water. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Regioisomer Separation & Final Validation
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Action: Purify the crude residue via silica gel column chromatography.
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Causality: The 1-ethyl-5-nitro isomer exhibits different dipole moments and steric profiles compared to the 4-nitro isomer, allowing for distinct chromatographic resolution.
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Validation: Confirm the isolated fraction via ¹H NMR (DMSO-d₆). The 5-nitro isomer is validated by the distinct chemical shifts of the imidazole protons, which differ significantly from the 4-nitro counterpart. HPLC must confirm >98% purity before downstream application.
Fig 2: Self-validating synthetic workflow for 1-Ethyl-5-nitro-1H-imidazole isolation.
Applications in Advanced Drug Discovery
Beyond its utility as a standalone anti-infective precursor, 1-Ethyl-5-nitro-1H-imidazole is heavily utilized in the synthesis of complex minor-groove binders, such as analogues of the natural antibiotic distamycin.
By incorporating the 1-ethyl-5-nitroimidazole motif into oligopeptide structures, researchers can precisely manipulate the lipophilicity (logP) of the resulting drug candidates. This structural tuning directly impacts the molecule's ability to diffuse across cellular membranes and reach intracellular DNA targets. Furthermore, replacing standard pyrrole rings with engineered nitroimidazoles alters the hydrogen-bonding dynamics within the DNA minor groove, allowing for sequence-specific targeting of GC-rich or AT-rich regions. The robust nature of the N1-ethyl group ensures that these complex macromolecules maintain their structural integrity during in vivo circulation.
References
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Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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4-(4,5-DICHLORO-2-NITROPHENYL)-1-ETHYL-5-NITROIMIDAZOLE & Nitroimidazole Substance Classifications NIH Global Substance Registration System (GSRS) URL:[Link]
